molecular formula C20H17BrO5 B2997535 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate CAS No. 610757-66-9

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate

Cat. No.: B2997535
CAS No.: 610757-66-9
M. Wt: 417.255
InChI Key: DOIXAWRODIYNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran derivative featuring a bromo substituent at position 6, an ethoxycarbonyl group at position 3, and a 2-methylbenzoate ester at position 4.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-4-24-20(23)18-12(3)25-16-10-15(21)17(9-14(16)18)26-19(22)13-8-6-5-7-11(13)2/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIXAWRODIYNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of boronic esters as intermediates can also facilitate the synthesis process by protecting sensitive functional groups .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate ()

  • Structural Differences: Position 5 substituent: A propanoate ester (ethoxycarbonyl-propanoate) replaces the 2-methylbenzoate group. Position 2: Retains a methyl group, similar to the target compound.
  • Functional Implications: The propanoate ester introduces greater conformational flexibility compared to the rigid 2-methylbenzoate. This may enhance solubility in polar solvents but reduce thermal stability . The absence of an aromatic ring at position 5 could diminish π-π stacking interactions, affecting crystallinity or binding to aromatic biological targets.

Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenylbenzofuran-3-carboxylate ()

  • Structural Differences :
    • Position 5 substituent: A 4-methylbenzyl ether replaces the benzoate ester.
    • Position 2: A phenyl group substitutes the methyl group.
  • The phenyl group at position 2 adds steric hindrance, which might reduce reactivity in electrophilic substitution reactions compared to the methyl group in the target compound .

Comparative Analysis of Physicochemical Properties

While direct experimental data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be drawn from structural features:

Property Target Compound Ethyl 6-bromo-5-propanoate analog Ethyl 6-bromo-5-benzyloxy analog
Solubility Moderate (polar esters) Higher (flexible propanoate chain) Lower (hydrophobic benzyl ether)
Steric Bulk High (2-methylbenzoate) Moderate High (benzyl ether + phenyl at C2)
Electron Effects Strongly electron-withdrawing Moderate (weaker ester) Moderate (ether + electron-donating methyl)

Implications of Lumping Strategies ()

The lumping strategy groups structurally similar benzofuran derivatives for simplified modeling. However, the distinct substituents in these compounds (e.g., benzoate vs. benzyl ether) result in divergent physicochemical behaviors, necessitating individualized analysis despite shared core features .

Biological Activity

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a benzoate moiety, which contribute to its chemical reactivity and biological properties. The molecular formula is C18H17BrO4C_{18}H_{17}BrO_4 with a molecular weight of 373.24 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methodologies involving the bromination of benzo[b]furan derivatives followed by esterification reactions. The following synthetic route is commonly used:

  • Bromination : The starting material undergoes bromination at the 6-position.
  • Esterification : The resulting brominated compound is then reacted with ethoxycarbonyl chloride to form the ethoxycarbonyl derivative.
  • Final Esterification : The final product is obtained by reacting with 2-methylbenzoic acid.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies suggest that the synthesized derivatives possess a broad spectrum of activity with minimal inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml .

Compound NameMIC (µg/ml)Activity Against
Benzoxazole Derivative A7.81Candida albicans
Benzoxazole Derivative B15.63Escherichia coli
Benzoxazole Derivative C31.25Staphylococcus aureus

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, benzoxazole derivatives have shown selective cytotoxicity against various cancer cells, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study on benzoxazole derivatives demonstrated that certain compounds exhibited selective antibacterial activity against Bacillus subtilis while showing reduced efficacy against E. coli. The structure–activity relationship indicated that electron-donating groups significantly enhanced activity .
  • Cytotoxicity Profile : In another study, specific derivatives were tested against multiple cancer cell lines, revealing that compounds with methoxy substituents exhibited higher cytotoxicity compared to those without such modifications .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Cytotoxic effects on cancer cells may result from the induction of apoptosis through mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.